6-Chloro-8-(trifluoromethyl)quinoline
Overview
Description
6-Chloro-8-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . Its molecular formula is C10H5ClF3N .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-(trifluoromethyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 6-position with a chlorine atom and at the 8-position with a trifluoromethyl group .Scientific Research Applications
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Chemical Properties
- Scientific Field : Chemistry
- Application Summary : “6-Chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1065074-68-1 . It has a molecular weight of 231.6 .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the compound .
- Results or Outcomes : The compound is available for purchase from various chemical suppliers .
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Safety Measures
- Scientific Field : Safety and Health
- Application Summary : When handling “6-Chloro-8-(trifluoromethyl)quinoline”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing .
- Methods of Application : These safety measures should be followed whenever handling the compound .
- Results or Outcomes : Following these safety measures can help prevent potential harm or health risks associated with exposure to the compound .
-
Chemical Properties
- Scientific Field : Chemistry
- Application Summary : “6-Chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1065074-68-1 . It has a molecular weight of 231.6 .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the compound .
- Results or Outcomes : The compound is available for purchase from various chemical suppliers .
-
Safety Measures
- Scientific Field : Safety and Health
- Application Summary : When handling “6-Chloro-8-(trifluoromethyl)quinoline”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
- Methods of Application : These safety measures should be followed whenever handling the compound .
- Results or Outcomes : Following these safety measures can help prevent potential harm or health risks associated with exposure to the compound .
properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRDWVIFEHZWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674643 | |
Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(trifluoromethyl)quinoline | |
CAS RN |
1065074-68-1 | |
Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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